N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide
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Overview
Description
N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.137162174 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Characterization
N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide and its derivatives have been the subject of various structural and spectroscopic studies. These include investigations into their crystal and molecular structures, vibrational wave numbers, and molecular electrostatic potential (MEP) surface using methods like X-ray diffraction, IR spectroscopy, and UV-Vis spectroscopy. Such studies are crucial for understanding the physical and chemical properties of these compounds (Trzesowska-Kruszynska, 2011).
Molecular Docking and Bioactivity Analysis
Research has been conducted on the bioactivity of these compounds, including their antioxidant properties and interactions with biological targets like the SARS-CoV-2 main protease. Molecular docking studies are used to predict how these molecules might interact with specific proteins, which is vital for drug discovery and understanding the mechanism of action (Guder et al., 2022).
Applications in Metal Complex Formation
These compounds have also been utilized in the formation of metal complexes. Studies have explored how they act as ligands to form mononuclear and multidimensional metal complexes, which can have potential applications in various fields like catalysis, materials science, and pharmaceuticals (Liu et al., 2015).
Corrosion Inhibition
Some derivatives of this compound have been studied for their role as corrosion inhibitors. These studies involve a combination of experimental and theoretical approaches, such as electrochemical experiments, microscopy techniques, and computational studies, to evaluate their effectiveness in preventing metal corrosion (Singh et al., 2021).
Antimicrobial and Antileukemic Properties
Research has been conducted on the antimicrobial and antileukemic properties of these compounds and their complexes with various metals. Such studies are significant for the development of new therapeutic agents and understanding their mechanism of action in treating diseases (Scovill et al., 1982).
Properties
IUPAC Name |
N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-6-7-15(12(2)9-11)13(3)18-19-16(20)14-5-4-8-17-10-14/h4-10H,1-3H3,(H,19,20)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKCZDSLXKIHKC-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.